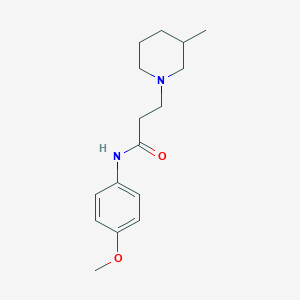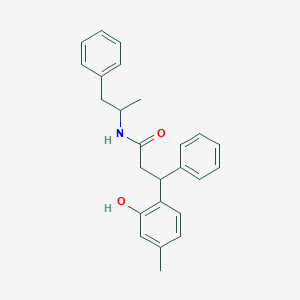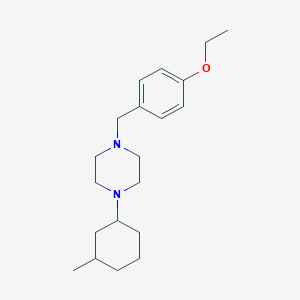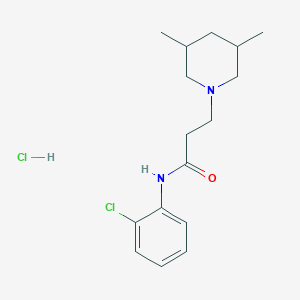
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. MPMP is a synthetic compound that belongs to the class of piperidine derivatives, which have been found to exhibit various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been found to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also modulates the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia, reduce inflammation, and decrease seizure activity in various animal models. It also exhibits anxiolytic and antidepressant-like effects, which may be attributed to its modulation of the GABA receptor. This compound has been found to have a low toxicity profile and does not produce significant side effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits a wide range of pharmacological properties, which makes it a versatile tool for investigating various physiological and biochemical processes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to produce false-positive results in certain assays.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide. One potential area of investigation is its use as a potential treatment for addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to investigate its potential therapeutic applications in humans. Another area of research is the development of novel derivatives of this compound with improved pharmacological properties. These derivatives may have increased potency, selectivity, and reduced side effects, which could lead to the development of new therapeutics. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs and receptors.
Conclusion
In conclusion, this compound is a synthetic compound that has shown great potential for use in scientific research. Its wide range of pharmacological properties and low toxicity profile make it a versatile tool for investigating various physiological and biochemical processes. Future research on this compound may lead to the development of new therapeutics for the treatment of various disorders.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in various animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-4-3-10-18(12-13)11-9-16(19)17-14-5-7-15(20-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJYNMNZMFTBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3941370.png)
![6-amino-3-(1-naphthyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941373.png)
![5-methyl-4-{1-[(3-methylbutyl)amino]ethylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941377.png)

![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3941387.png)
![2-(2-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3941397.png)


![N-{4-[(cyclohexylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3941413.png)

![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide](/img/structure/B3941442.png)

![5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3941463.png)
